molecular formula C17H12N2O4S B2871811 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 461673-81-4

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No. B2871811
CAS RN: 461673-81-4
M. Wt: 340.35
InChI Key: WZAUQEYPWZXSTB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C17H12N2O4S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis of benzothiazole-imino-benzoic acid ligands, including compounds related to 4-((Z)-((Z)-2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid, has been explored for their antimicrobial activities. These compounds, when complexed with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have shown promising antimicrobial properties against bacterial strains causing infections in various parts of the human body, including the mouth, lungs, breast, and gastrointestinal tract. This indicates their potential for developing new antimicrobial agents (Mishra et al., 2019).

Anti-inflammatory and Analgesic Activities

Research into the synthesis of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides has highlighted their potential for creating non-steroidal anti-inflammatory drugs (NSAIDs). These compounds have demonstrated significant anti-exudative activity, indicating their promise for treating inflammatory conditions without the side effects associated with traditional NSAIDs. The design of these molecules is based on structural modifications of basic heterocycles, aiming to identify lead compounds with low toxicity and effective anti-inflammatory properties (Golota et al., 2015).

Anticancer Activity

The exploration of 4-thiazolidinones containing benzothiazole moiety for anticancer activity has led to the identification of compounds with potential therapeutic benefits against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings suggest a promising avenue for the development of new anticancer therapies, with some compounds showing specific activity profiles that merit further investigation (Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzoic acid derivatives, are known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The benzylic position of the compound can undergo oxidation to form a carboxylic acid functional group . This reaction could potentially influence various biochemical pathways, including those involved in energy production and cellular signaling .

Pharmacokinetics

It’s known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid . This suggests that the compound may have similar pharmacokinetic properties.

Result of Action

The compound’s potential to undergo various reactions at the benzylic position suggests that it could have diverse effects at the molecular and cellular level .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of other compounds in the environment .

properties

IUPAC Name

4-[(Z)-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-13-7-5-12(6-8-13)18-17-19-15(21)14(24-17)9-10-1-3-11(4-2-10)16(22)23/h1-9,20H,(H,22,23)(H,18,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAUQEYPWZXSTB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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